

# Spectroscopic Characterization of Apigravin: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apigravin*

Cat. No.: *B12404473*

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## Introduction

**Apigravin**, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural features suggest potential biological activities warranting further investigation. A thorough spectroscopic characterization is the foundational step in understanding its physicochemical properties and advancing any subsequent research. This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of **Apigravin**. While direct experimental data for **Apigravin** is limited in published literature, this document compiles representative data and protocols from closely related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for its characterization.

## Molecular Structure and Properties

**Apigravin** possesses a coumarin core substituted with a hydroxyl group at the C7 position, a methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	260.29 g/mol
IUPAC Name	7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
CAS Number	72963-64-5

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are based on analyses of structurally similar coumarin derivatives and serve as a predictive guide for the characterization of **Apigravin**.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The expected chemical shifts for **Apigravin** are presented below.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Apigravin** (in CDCl<sub>3</sub>)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 6.25	d	9.5
H-4	~ 7.65	d	9.5
H-5	~ 7.10	s	-
H-1'	~ 3.40	d	7.2
H-2'	~ 5.25	t	7.2
3'-CH <sub>3</sub> (a)	~ 1.80	s	-
3'-CH <sub>3</sub> (b)	~ 1.75	s	-
7-OH	~ 5.50	br s	-
8-OCH <sub>3</sub>	~ 3.90	s	-

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Apigravin** (in CDCl<sub>3</sub>)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~ 161.0
C-3	~ 113.0
C-4	~ 143.5
C-4a	~ 112.5
C-5	~ 128.0
C-6	~ 117.0
C-7	~ 156.0
C-8	~ 140.0
C-8a	~ 149.0
C-1'	~ 22.0
C-2'	~ 122.5
C-3'	~ 133.0
3'-CH <sub>3</sub> (a)	~ 18.0
3'-CH <sub>3</sub> (b)	~ 25.8
8-OCH <sub>3</sub>	~ 61.5

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for **Apigravin**

Ion	Adduct	Calculated m/z
[M+H] <sup>+</sup>	C <sub>15</sub> H <sub>17</sub> O <sub>4</sub> <sup>+</sup>	261.1121
[M+Na] <sup>+</sup>	C <sub>15</sub> H <sub>16</sub> O <sub>4</sub> Na <sup>+</sup>	283.0941
[M-H] <sup>-</sup>	C <sub>15</sub> H <sub>15</sub> O <sub>4</sub> <sup>-</sup>	259.0976

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of the prenyl side chain or fragments thereof.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for **Apigravin** (in Methanol)

Band	$\lambda_{\text{max}}$ (nm)	Description
I	~ 320-340	$\pi \rightarrow \pi^*$ transition of the cinnamoyl system
II	~ 250-270	$\pi \rightarrow \pi^*$ transition of the benzoyl system

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for **Apigravin** (KBr pellet)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~ 3350	-OH	O-H stretching
~ 3050	Aromatic C-H	C-H stretching
~ 2950	Aliphatic C-H	C-H stretching
~ 1720	$\alpha,\beta$ -unsaturated lactone	C=O stretching
~ 1620, 1580, 1490	Aromatic C=C	C=C stretching
~ 1270	Aryl ether	C-O stretching
~ 1130	Phenol	C-O stretching
~ 840	Aromatic C-H	C-H out-of-plane bending

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H, <sup>13</sup>C, and 2D NMR spectra for the complete structural elucidation of **Apigravin**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Apigravin** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.

- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240 ppm.
- **2D NMR Acquisition:**
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
- **Data Processing:** Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

## Mass Spectrometry (MS)

**Objective:** To determine the accurate mass, molecular formula, and fragmentation pattern of **Apigravin**.

**Methodology:**

- **Sample Preparation:** Prepare a dilute solution of **Apigravin** (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- **Full Scan MS Acquisition:**

- Acquire mass spectra in both positive and negative ion modes.
- Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  100-500).
- MS/MS (Tandem MS) Acquisition:
  - Select the precursor ion corresponding to  $[M+H]^+$  or  $[M-H]^-$ .
  - Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies to obtain a fragmentation spectrum.
- Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **Apigravin**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Apigravin** in a UV-grade solvent (e.g., methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in the range of 1-10  $\mu\text{g/mL}$ ) to ensure the absorbance is within the linear range of the instrument (ideally 0.2-0.8 AU).[\[6\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
  - Use a quartz cuvette with a 1 cm path length.
  - Record a baseline spectrum with the pure solvent.
  - Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).



## Fourier-Transform Infrared (FT-IR) Spectroscopy

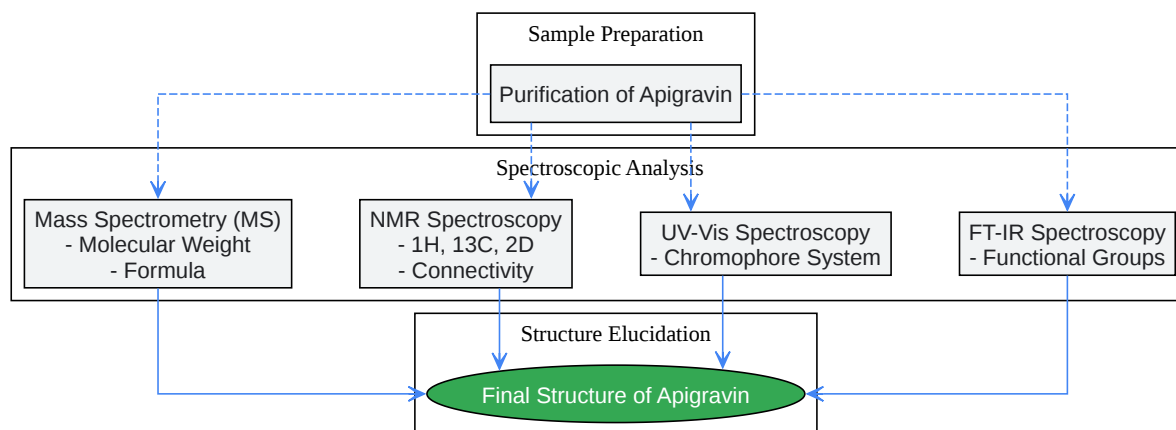
Objective: To identify the functional groups present in **Apigravin**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of dry, purified **Apigravin** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[7\]](#)[\[8\]](#)
  - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use an FT-IR spectrometer.
- Measurement:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the IR spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Visualization of Workflows and Relationships

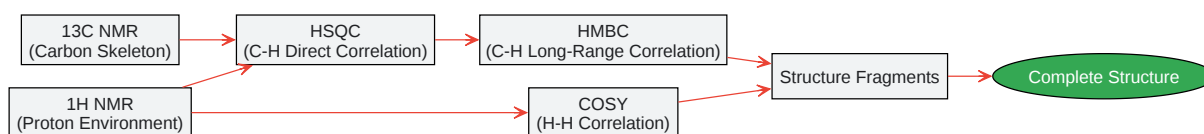
### General Spectroscopic Characterization Workflow



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Caption: A logical workflow for the spectroscopic characterization of **Apigravin**.

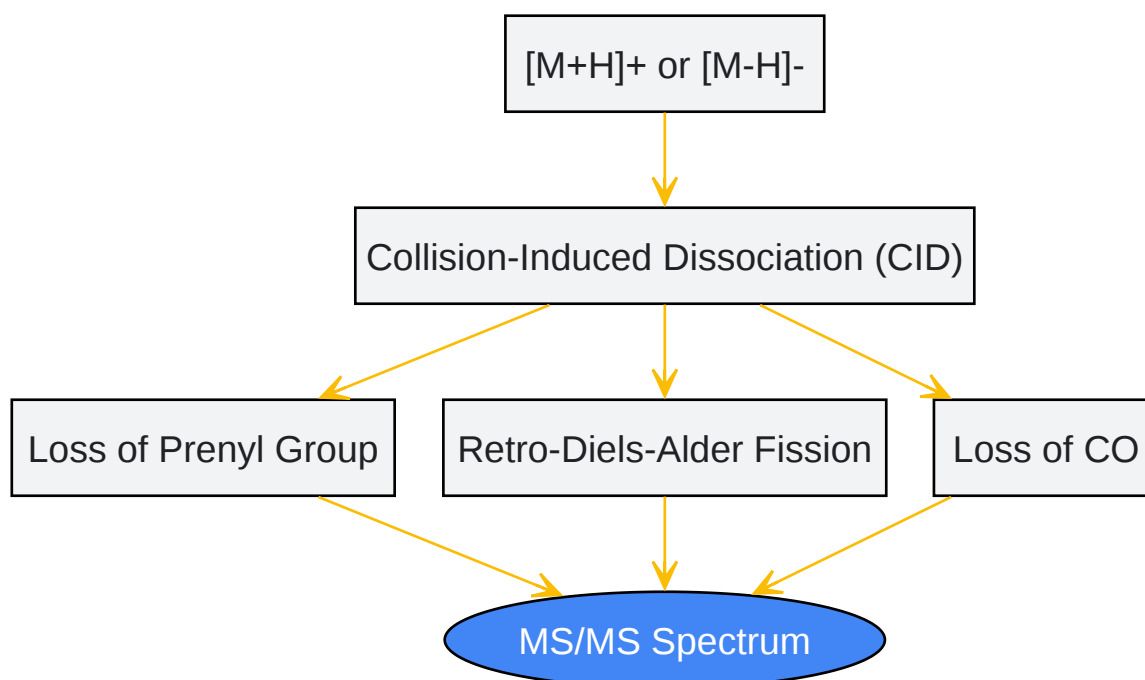
## NMR Data Interpretation Pathway



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Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

## Mass Spectrometry Fragmentation Logic



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Caption: A simplified representation of potential fragmentation pathways for **Apigravin** in MS/MS.

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